molecular formula C34H40N4O10 B11933568 Pacritinib Citrate CAS No. 1228923-42-9

Pacritinib Citrate

Cat. No.: B11933568
CAS No.: 1228923-42-9
M. Wt: 664.7 g/mol
InChI Key: BAHHBHSHSRTKNK-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pacritinib Citrate is synthesized through a series of chemical reactions involving key intermediates. One method involves the cyclization of a compound represented by a formula II and a compound represented by a formula III under the action of an alkali accelerator . The process is characterized by easily obtained raw materials, concise procedures, and suitability for industrial production .

Industrial Production Methods: The industrial production of this compound involves the use of environmentally friendly and economical processes. The synthesis starts with the preparation of intermediates, followed by cyclization reactions under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Pacritinib Citrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Pacritinib Citrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pacritinib Citrate is unique in its ability to inhibit both wild-type and mutant JAK2, as well as FLT3 . This dual inhibition provides a broader therapeutic effect, particularly for patients with specific genetic mutations. Additionally, this compound has shown significant benefits in patients with low platelet counts, a population that is often challenging to treat with other JAK2 inhibitors .

Biological Activity

Pacritinib citrate, a selective inhibitor of Janus kinase 2 (JAK2) and FLT3, has emerged as a promising therapeutic agent for treating myelofibrosis (MF) and acute myeloid leukemia (AML). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and safety profile.

Pacritinib primarily inhibits JAK2 and FLT3 kinases, which are critical in hematopoiesis and oncogenic signaling pathways. The compound exhibits a high selectivity for JAK2 with an IC50 of 23 nM, while its activity against other JAK family members is significantly lower (JAK1 IC50 = 1280 nM, JAK3 IC50 = 520 nM) . Additionally, it targets FLT3 with an IC50 of 22 nM for wild-type FLT3 and 6 nM for the FLT3-D835Y mutant, making it particularly effective against FLT3-ITD-positive leukemia cells .

Cellular Effects

Pacritinib induces apoptosis and cell cycle arrest in both FLT3-mutant and FLT3-wild type cells. In studies involving MV4-11 cells (FLT3-ITD positive), treatment with pacritinib resulted in a dose-dependent increase in early and late apoptosis markers as well as activation of caspase-3/7 . Furthermore, it caused G1 phase cell cycle arrest while decreasing the S-phase population, indicating its potential to inhibit cancer cell proliferation effectively.

Phase 1/2 Trials

A multicenter Phase 1/2 study evaluated pacritinib's safety and efficacy in patients with advanced myeloid malignancies. Patients received doses ranging from 100 to 600 mg daily. The primary endpoint was a ≥35% reduction in spleen volume after 24 weeks. Results indicated that pacritinib was well tolerated with manageable side effects, showing clinical activity in reducing spleen size without significant myelosuppression .

Table 1: Summary of Clinical Efficacy in Myelofibrosis Patients

Study PhaseDose (mg QD)Patients≥35% SVR (%)Safety Profile
Phase 1100-60043Not specifiedManageable AEs
Phase 24003123%No grade 4/5 AEs

Retrospective Analysis

A retrospective analysis of the PERSIST-1 and PERSIST-2 trials highlighted that pacritinib significantly improved spleen volume reduction compared to best available therapy (BAT). In patients with severe thrombocytopenia (platelet count <50 x10^9/L), the response rate for ≥35% spleen volume reduction was notably higher in the pacritinib group (23% vs. 2%) .

Table 2: Efficacy Outcomes from Retrospective Analysis

Treatment Group≥35% SVR (%)≥50% TSS Reduction (%)Symptom Improvement (%)
Pacritinib23%25%25%
Best Available Therapy (BAT)2%8%8%

Safety Profile

Pacritinib has shown a favorable safety profile compared to traditional therapies. Notably, it does not induce significant myelosuppression, making it suitable for patients with thrombocytopenia. In clinical trials, common adverse events included diarrhea and fatigue but were manageable . The absence of significant leukopenia or neutropenia further supports its safety in vulnerable patient populations.

Properties

CAS No.

1228923-42-9

Molecular Formula

C34H40N4O10

Molecular Weight

664.7 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

InChI

InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+;

InChI Key

BAHHBHSHSRTKNK-BJILWQEISA-N

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.